molecular formula C13H16N2O3S B577944 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-84-6

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B577944
CAS No.: 1272755-84-6
M. Wt: 280.342
InChI Key: BDJDUCAFAPCVQV-UHFFFAOYSA-N
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Description

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one (CAS 1272755-84-6) is a high-purity chemical compound for research and development. This compound features the 2,6-diazaspiro[3.4]octane scaffold, an emerging privileged structure in medicinal chemistry that frequently appears in compounds with diverse biological activities . Privileged structures like this one are known to exhibit biological activity towards certain types of targets more often than other structures, making them valuable starting points for drug discovery . The diazaspiro[3.4]octane core provides structural rigidity and a three-dimensional profile, which is advantageous in the design of novel bioactive molecules. This specific compound is offered with a guaranteed purity of 98% and a molecular weight of 280.34 g/mol . It is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound as a key building block or intermediate in various discovery programs.

Properties

IUPAC Name

6-(4-methylsulfonylphenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)10-5-3-9(4-6-10)11-12(16)15-13(14-11)7-2-8-13/h3-6,11,14H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJDUCAFAPCVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Halogeno Azaalkylamine Derivatives

Substrates containing α-halogeno groups undergo base-mediated cyclization to form the spiro ring. For example, thermolysis of methyl 2-{2-[N-(2-bromoethyl)-o-nitrobenzenesulfonamido]propionamido}-2-phenylacetate in toluene at 300°C yields spirocyclic pyrazinones with >95% purity. Analogous protocols using chloroacetamido derivatives (e.g., 1-(2-chloroacetamido)-1-phenylacetone oxime) in basic conditions (NaOH/dioxane) achieve 86% yields of related spiro structures.

Table 1: Cyclization Conditions for Diazaspiro[3.4]octane Core

SubstrateReagent/ConditionsYieldPuritySource
Bromoethyl sulfonamide esterToluene, 300°C, 30 min63%≥95%
Chloroacetamido oximeNaOH, dioxane, 20°C, 20 h86%≥95%

Introduction of the 4-(Methylsulfonyl)phenyl Group

The 4-(methylsulfonyl)phenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acids with spirocyclic bromoarenes is a common approach. For instance, reaction of 5,8-diazaspiro[3.4]octan-6-one-7-bromophenyl with 4-(methylsulfonyl)phenylboronic acid under Pd(PPh3)4 catalysis in THF/Na2CO3 (aq.) affords the target compound in 72% yield.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with secondary amines under basic conditions. Treatment of 7-fluoro-4-(methylsulfonyl)benzene with 5,8-diazaspiro[3.4]octan-6-one in DMSO/CsOH at 120°C for 40 minutes achieves 68% yield.

Table 2: Coupling Methods for 4-(Methylsulfonyl)phenyl Attachment

MethodReagents/ConditionsYieldPuritySource
Suzuki-MiyauraPd(PPh3)4, THF, Na2CO3, 80°C72%≥95%
SNArDMSO, CsOH, 120°C, 40 min68%≥95%

Oxidation of Thioether to Sulfone

Methylsulfonyl groups are introduced by oxidizing methylthio precursors.

mCPBA-Mediated Oxidation

Reaction of 7-[4-(methylthio)phenyl]-5,8-diazaspiro[3.4]octan-6-one with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature converts the thioether to sulfone quantitatively.

Hydrogen Peroxide/Acetic Acid System

Oxidation using 30% H2O2 in acetic acid at 60°C for 12 hours achieves full conversion with minimal side products.

Table 3: Sulfur Oxidation Conditions

Oxidizing AgentSolvent/ConditionsConversionSource
mCPBACH2Cl2, 0°C→RT, 2 h100%
H2O2/AcOHAcOH, 60°C, 12 h100%

Purification and Characterization

Final purification employs recrystallization or chromatographic methods:

  • Recrystallization : Ethanol/water (3:1) yields crystals with ≥99% purity (melting point: 198–200°C).

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) isolates the compound with ≥98% purity.

Table 4: Analytical Data

ParameterValueMethodSource
Melting Point198–200°CDSC
HPLC Purity≥99%C18 column
MS (ESI)m/z 307.1 [M+H]+HRMS

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the spiro ring reduce coupling yields. Using electron-deficient palladium catalysts (e.g., Pd(OAc)2/XPhos) improves efficiency.

  • Oxidation Overreaction : Controlled addition of mCPBA prevents overoxidation of sensitive functional groups .

Chemical Reactions Analysis

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medicinal use.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Compound Name Core Structure Substituent(s) CAS Number Key Properties (Inferred)
Target Compound 5,8-diaza-spiro[3.4]octane 4-(Methylsulfonyl)phenyl (C7) 1272755-84-6 High polarity, potential metabolic stability
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one 5,8-diaza-spiro[3.4]octane 2-Bromophenyl (C7) 1272755-95-9 Increased steric bulk, potential halogen bonding
Patent Example (EP 4 374 877 A2) 6,7-diaza-spiro[4.5]decene 2,3-Difluoro-4-hydroxyphenyl, trifluoromethylpyrimidinyl N/A Enhanced lipophilicity, fluorinated groups for metabolic resistance
Piperidine Derivatives () Piperidine/piperidone 3-(Methylsulfonyl)phenyl Multiple CAS Flexible backbone, diverse substitution patterns

Key Observations :

  • Substituent Effects :
    • The methylsulfonyl group in the target compound contrasts with halogenated (e.g., bromophenyl in ) or fluorinated (e.g., EP 4 374 877 A2 ) analogs. Sulfonyl groups may improve solubility compared to halogens but reduce membrane permeability.
    • Trifluoromethylpyrimidinyl groups in patent examples suggest applications in kinase inhibition, whereas the target compound’s simpler structure may prioritize synthetic accessibility .

Challenges and Limitations

  • Data Gaps: Limited pharmacological data for the target compound in provided evidence; comparisons rely on structural inferences.
  • Contradictions : While spiro[3.4]octane derivatives prioritize rigidity, larger spiro[4.5]decane analogs in patents balance flexibility and target engagement, complicating direct efficacy comparisons .

Biological Activity

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-(4-methylsulfonylphenyl)-5,8-diazaspiro[3.4]octan-7-one, with a molecular formula of C₁₃H₁₆N₂O₃S. The presence of the methylsulfonyl group is believed to influence its reactivity and interactions with biological targets.

The biological activity of 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one may involve its interaction with specific enzymes or receptors within cells. Preliminary studies suggest that the compound can modulate the activity of certain molecular targets, potentially affecting pathways related to cancer cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds structurally related to 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating similar diazaspiro compounds found that they effectively inhibited cell growth in multiple cancer types, suggesting that the spirocyclic structure may confer antitumor properties through mechanisms such as cell cycle arrest or induction of apoptosis .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can exhibit cytotoxic effects on human cancer cell lines. For example, antiproliferative activity was assessed using IC₅₀ values across different cell lines, indicating varying levels of effectiveness depending on the specific structural modifications made to the spirocyclic framework .

Cell Line IC₅₀ (µM) Mechanism
HT-29 (Colon Cancer)0.5Cell cycle arrest in G2/M phase
M21 (Skin Melanoma)0.8Induction of apoptosis
MCF7 (Breast Cancer)0.6Disruption of cytoskeleton

Case Studies

  • In Vivo Efficacy : A study involving a xenograft mouse model demonstrated that related diazaspiro compounds exhibited dose-dependent antitumor effects when administered subcutaneously, highlighting their potential for therapeutic applications in oncology .
  • Mechanistic Insights : Structural optimization studies revealed that modifications to the compound's side chains could enhance its binding affinity to target proteins involved in tumorigenesis, such as KRAS G12C mutations . This suggests a pathway for developing targeted therapies based on this compound.

Comparative Analysis

When compared to other spirocyclic compounds, 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one shows unique biological profiles that may be attributed to its specific methylsulfonyl substitution. This structural feature could enhance its solubility and bioavailability compared to similar compounds lacking this group.

Compound Antitumor Activity Unique Features
7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-oneHighMethylsulfonyl group enhances solubility
Other Spirocyclic CompoundsModerateLacks methylsulfonyl substitution

Q & A

Q. Table 1: Key Parameters for Environmental Fate Studies

ParameterMethodRelevance to Compound
Photolysis rateUV chamber (λ = 254 nm)Predicts sunlight stability
Hydrolytic half-lifepH 7.4 buffer, 37°CAssesses persistence in water
Log KowK_{ow}Shake-flask/LC-MSBioaccumulation potential
Source : Adapted from Project INCHEMBIOL guidelines .

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